2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione
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Overview
Description
2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts such as copper or ruthenium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Trazodone: A triazole-based antidepressant.
Properties
CAS No. |
71233-35-7 |
---|---|
Molecular Formula |
C28H22N4O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,2,5,6-tetraphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C28H22N4O2/c33-27-29(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)31-28(34)30(24-19-11-4-12-20-24)26(32(27)31)22-15-7-2-8-16-22/h1-20,25-26H |
InChI Key |
CDDNERAIBZNHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=O)N3N2C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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